1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
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Overview
Description
1-(7-Oxabicyclo[221]heptan-2-yl)ethanone is a bicyclic compound featuring an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxabicycloheptane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the ethanone group.
1,4-Epoxycyclohexane: Another cyclic ether with comparable reactivity and applications.
Uniqueness: 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone stands out due to its specific functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
CAS No. |
91759-01-2 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]ethanone |
InChI |
InChI=1S/C8H12O2/c1-5(9)7-4-6-2-3-8(7)10-6/h6-8H,2-4H2,1H3/t6-,7+,8+/m1/s1 |
InChI Key |
AJENGVZEIVIXKF-CSMHCCOUSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]2CC[C@@H]1O2 |
SMILES |
CC(=O)C1CC2CCC1O2 |
Canonical SMILES |
CC(=O)C1CC2CCC1O2 |
Pictograms |
Irritant |
Origin of Product |
United States |
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